Latrepirdine dihydrochloride - 97657-92-6

Latrepirdine dihydrochloride

Catalog Number: EVT-272614
CAS Number: 97657-92-6
Molecular Formula: C21H27Cl2N3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Latrepirdine, also known as dimebolin and commercialized in its dihydrochloride salt form as Dimebon, is a compound initially developed and clinically used in Russia as an antihistamine drug. [] In the realm of scientific research, Latrepirdine has garnered significant interest due to its potential neuroprotective and cognitive-enhancing properties, particularly in the context of neurodegenerative diseases. [, , , ] Despite its initial development as an antihistamine, Latrepirdine does not inhibit acetylcholinesterase activity, a characteristic feature of many drugs used to treat Alzheimer’s disease. []

Synthesis Analysis

The synthesis of Latrepirdine dihydrochloride is detailed in a research paper focusing on the preparation of the compound and its tetrathiomolybdate derivative. [] While the specific synthetic route is not described in detail within the provided context, the paper emphasizes that the synthesis was pursued due to the unavailability of commercially available Dimebon at the time of research initiation. [] This suggests a multi-step chemical synthesis process was employed.

Mechanism of Action
  • Modulate mitochondrial function: Latrepirdine has demonstrated the ability to stabilize mitochondrial membranes and improve mitochondrial function, which is often compromised in neurodegenerative conditions. [, ]
  • Influence autophagy: Research suggests Latrepirdine might stimulate autophagy, a cellular process crucial for the degradation and recycling of damaged proteins and organelles. This effect could contribute to its neuroprotective properties by facilitating the clearance of toxic protein aggregates. []
  • Interact with neurotransmitter receptors: Although initially classified as an antihistamine, Latrepirdine's interaction with other neurotransmitter receptors, including voltage-gated calcium channels, is also being explored as part of its potential mechanism of action. [, ]
Applications
  • Alzheimer's disease: Numerous studies have explored Latrepirdine's potential as a therapeutic agent for Alzheimer's disease. Research suggests it might improve cognitive function, reduce amyloid-β accumulation, and protect neurons from damage associated with the disease. [, , , , ]
  • Other neurodegenerative diseases: While research primarily focuses on Alzheimer's and Huntington's diseases, Latrepirdine's potential neuroprotective effects have also sparked interest in its application to other neurodegenerative conditions. [, ]

Dimebon

Compound Description: Dimebon is the commercial name for the dihydrochloride salt of latrepirdine []. It was originally marketed in Russia as an antihistamine drug starting in 1983 []. Later, dimebon gained attention for its potential cognitive-enhancing effects and neuroprotective properties, particularly in the context of Alzheimer's disease (AD) research [, , ]. While initial clinical trials showed promise, larger phase III trials failed to demonstrate significant benefits in treating AD, leading to discontinuation of development for this indication [].

Relevance: Dimebon is directly related to latrepirdine dihydrochloride as it represents the specific salt form of the compound used commercially and in the clinical trials discussed []. The dihydrochloride salt is formed by protonating two nitrogen atoms in the latrepirdine molecule with hydrochloric acid, improving its water solubility and facilitating formulation into pharmaceutical dosage forms.

DF402

Compound Description: DF402 is a bioisostere of latrepirdine, designed to investigate potential therapeutic effects in a transgenic model of amyotrophic lateral sclerosis (ALS) []. While the specific structural modifications in DF402 are not explicitly detailed in the provided abstract, the term "bioisostere" implies that it retains the overall structure of latrepirdine with minor chemical substitutions aimed at optimizing its pharmacological properties.

Relevance: As a bioisostere, DF402 is structurally related to latrepirdine dihydrochloride, sharing a similar core structure with modifications intended to enhance its therapeutic potential in ALS []. This relationship highlights the ongoing interest in exploring structural analogs of latrepirdine for various neurological conditions.

Ammonium Tetrathiomolybdate

Compound Description: Ammonium tetrathiomolybdate (TM) is a potent copper-complexing agent primarily used to treat Wilson's disease by binding circulating excess copper []. It has been investigated in the context of Alzheimer's disease (AD) due to the role of copper in amyloid-β (Aβ) aggregation and toxicity []. Studies have shown that TM can lower insoluble Aβ levels in transgenic mice overexpressing amyloid precursor protein (APP) [].

Relevance: While structurally dissimilar to latrepirdine dihydrochloride, ammonium tetrathiomolybdate is discussed alongside latrepirdine in the context of potential therapeutic strategies for Alzheimer's disease []. The paper highlights the exploration of both compounds as potential disease-modifying agents targeting different aspects of AD pathology, with ammonium tetrathiomolybdate focusing on copper dysregulation.

Memantine Tetrathiomolybdate

Compound Description: Memantine tetrathiomolybdate is a dual-acting compound combining the neuroprotective N-methyl-D-aspartate (NMDA) antagonist activity of memantine with the copper-complexing properties of the tetrathiomolybdate ion []. This approach aims to address multiple aspects of AD pathology by combining the established symptomatic benefits of memantine with the potential disease-modifying effects of copper chelation.

Relevance: The paper draws a parallel between the development of memantine tetrathiomolybdate and the rationale for synthesizing latrepirdine tetrathiomolybdate []. Both approaches highlight the interest in developing multi-target compounds for complex neurodegenerative diseases like AD. While memantine itself is not structurally related to latrepirdine, the shared strategy of conjugating both compounds with tetrathiomolybdate to generate dual-acting agents connects them conceptually.

Latrepirdine Tetrathiomolybdate

Compound Description: Latrepirdine tetrathiomolybdate is a hypothetical compound proposed in one study [] as a potential therapeutic agent for AD. It represents a conjugate of latrepirdine with the copper-chelating tetrathiomolybdate ion, aiming to combine the purported neuroprotective and cognitive-enhancing properties of latrepirdine with the ability to modulate copper levels, which are implicated in Aβ aggregation and toxicity in AD.

Relevance: Latrepirdine tetrathiomolybdate is directly related to latrepirdine dihydrochloride, representing a modified version of the parent compound with the addition of the tetrathiomolybdate moiety []. This modification is intended to confer additional therapeutic benefits by targeting copper dyshomeostasis, a potential contributing factor to AD pathology.

Properties

CAS Number

97657-92-6

Product Name

Latrepirdine dihydrochloride

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

Molecular Formula

C21H27Cl2N3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H

InChI Key

GTWLIQOLGOZTLF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Synonyms

dimebolin
dimebon
dimebone
latrepirdine
PF 01913539
PF 1913539
PF-01913539
PF-1913539
PF01913539
PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.